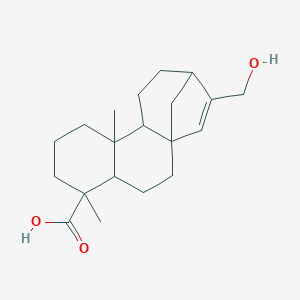

Elemonic acid

描述

beta-Elemonic acid is a natural product found in Ganoderma lucidum, Boswellia, and Ganoderma tsugae with data available.

科学研究应用

癌症研究:靶向肿瘤线粒体

Elemonic acid 已被证实可以靶向肿瘤线粒体,减弱线粒体核糖体蛋白的翻译,而这些蛋白在临床结直肠癌 (CRC) 患者中被上调。 这表明 this compound 在开发专门针对癌细胞线粒体的治疗方法方面具有潜在应用价值 .

2. 抗癌活性:非小细胞肺癌 研究表明,β-Elemonic acid 通过抑制非小细胞肺癌 (NSCLC) 细胞的生长以及以剂量依赖性方式诱导细胞凋亡和细胞毒性而表现出抗癌活性 .

3. 前列腺癌:JAK2/STAT3/MCL-1 和 NF-ĸB 信号通路 已发现 β-Elemonic acid 通过抑制 JAK2/STAT3/MCL-1 和 NF-ĸB 信号通路来抑制人去势抵抗性前列腺癌细胞的生长并触发细胞凋亡,突出了其作为前列腺癌治疗剂的潜力 .

诱导铁死亡:结直肠癌

β-Elemonic acid 与在结直肠癌细胞中诱导铁死亡相关,铁死亡是一种不同于凋亡的程序性细胞死亡形式,它通过影响铁代谢和脂质过氧化途径来实现 .

肺癌抗增殖作用

β-Elemonic acid 已被研究其对人非小细胞肺癌 (NSCLC) A549 细胞的抗癌作用,显示出抗增殖作用和相关的分子机制,这可能对肺癌治疗有益 .

作用机制

Elemonic acid, a triterpene isolated from Boswellia carterii, has been reported to exhibit potential anti-inflammatory and anticancer activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets tumor mitochondria . It also interacts with several proteins and enzymes, including COX-2 and prolyl endopeptidase . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and inflammation .

Mode of Action

This compound interacts with its targets to induce various cellular changes. It induces cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . At the same time, it inhibits prolyl endopeptidase . These interactions result in significant changes in cell behavior, particularly in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p42/44, MAPK/JNK, and p38 . It also influences the cell cycle by downregulating CDK1, CDK6, and CDC20 . These affected pathways and their downstream effects contribute to the compound’s anticancer and anti-inflammatory effects .

Pharmacokinetics

It has been suggested that this compound exhibits fast absorption and short elimination half-life . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in cancer cells . Moreover, it exerts potent cytotoxic effects on human non-small cell lung cancer (NSCLC) A549 cells . These effects are dose-dependent, with higher concentrations leading to more pronounced effects .

生化分析

Biochemical Properties

Elemonic acid plays a crucial role in biochemical reactions. It has been found to induce cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . It also inhibits prolyl endopeptidase . These interactions suggest that this compound can interact with a variety of enzymes and proteins, influencing their function and the overall biochemical environment.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration in colorectal cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to downregulate CDK1, CDK6, and CDC20 at low concentrations, and induce a non-apoptotic cell death—ferroptosis via downregulating ferritin (FTL) and upregulating transferrin (TF), ferroxidase (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4) at high concentrations .

属性

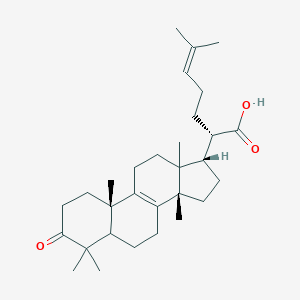

IUPAC Name |

6-methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPAINGDLCDYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28282-25-9 | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

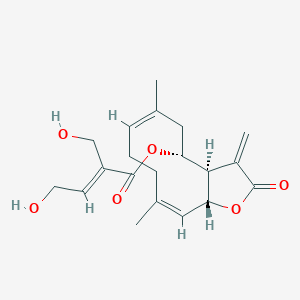

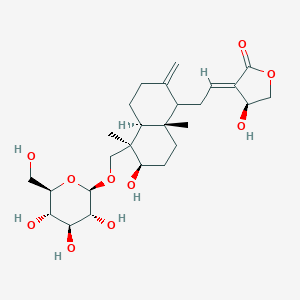

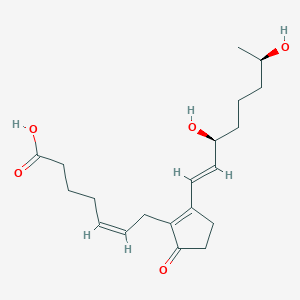

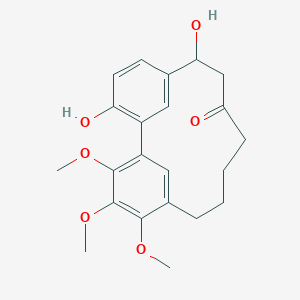

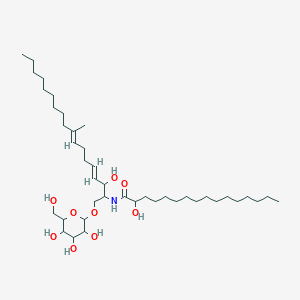

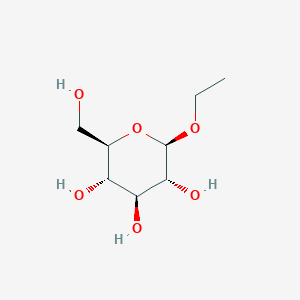

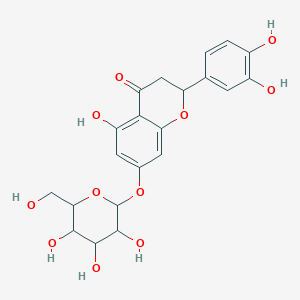

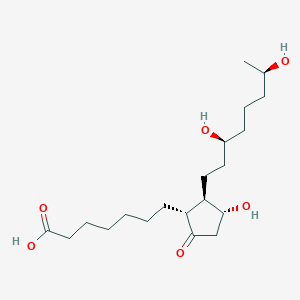

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)